molecular formula C8H12F6N5P B2814169 MFCD00548524 CAS No. 85978-86-5

MFCD00548524

Cat. No.: B2814169
CAS No.: 85978-86-5
M. Wt: 323.183
InChI Key: OFMKKSBAKSDTKO-UHFFFAOYSA-N
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Description

N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is a synthetic compound that belongs to the class of triazaphosphinines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Step 1: Preparation of the triazaphosphinine core by reacting a phosphine with a triazine derivative.

    Step 2: Introduction of trifluoromethyl groups through a fluorination reaction.

    Step 3: Methylation of the nitrogen atoms using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include:

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification steps: like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazaphosphinine derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with nucleic acids: to affect gene expression.

    Disrupting cellular processes: through oxidative stress or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2,N2,N2-Tetramethyl-4,6-dichloro-1,3,5,2λ5-triazaphosphinine-2,2-diamine
  • N2,N2,N2,N2-Tetramethyl-4,6-dimethyl-1,3,5,2λ5-triazaphosphinine-2,2-diamine

Uniqueness

N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is unique due to the presence of trifluoromethyl groups, which can enhance its chemical stability and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.

Properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetramethyl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene-2,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6N5P/c1-18(2)20(19(3)4)16-5(7(9,10)11)15-6(17-20)8(12,13)14/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMKKSBAKSDTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6N5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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